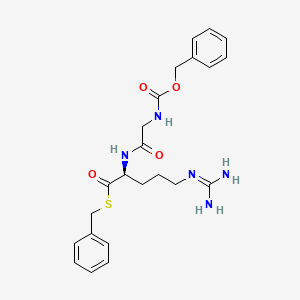

Z-Gly-Arg-Thiobenzyl Ester

CAS No.:

Cat. No.: VC16630762

Molecular Formula: C23H29N5O4S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29N5O4S |

|---|---|

| Molecular Weight | 471.6 g/mol |

| IUPAC Name | S-benzyl (2S)-5-(diaminomethylideneamino)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanethioate |

| Standard InChI | InChI=1S/C23H29N5O4S/c24-22(25)26-13-7-12-19(21(30)33-16-18-10-5-2-6-11-18)28-20(29)14-27-23(31)32-15-17-8-3-1-4-9-17/h1-6,8-11,19H,7,12-16H2,(H,27,31)(H,28,29)(H4,24,25,26)/t19-/m0/s1 |

| Standard InChI Key | GAFSJNMDBJDBDD-IBGZPJMESA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

Z-Gly-Arg-Thiobenzyl Ester features a tripeptide backbone protected by a benzyloxycarbonyl (Z) group at the N-terminus and a thiobenzyl ester moiety at the C-terminus. The molecular formula reflects its hybrid peptide-organic structure, which combines protease recognition sequences with a chromogenic reporter system .

Structural Characteristics

The compound’s design incorporates three critical elements:

-

Z-group: Enhances membrane permeability and stabilizes the peptide against nonspecific degradation

-

Gly-Arg sequence: Serves as the protease recognition site, particularly for trypsin-like enzymes

-

Thiobenzyl ester: Provides the chromogenic leaving group essential for spectrophotometric detection

Table 1 summarizes key physicochemical properties derived from experimental data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 471.57 g/mol (excluding TFA) | |

| Solubility | 100 mg/mL in DMSO | |

| Purity | ≥95% | |

| Absorption Maximum | 324 nm (ε=19,800 M⁻¹cm⁻¹) | |

| Chromatographic Mobility | Rf=0.8 (BAW 8:1:1 system) |

Mechanism of Enzymatic Hydrolysis

Protease-Substrate Interaction

Serine proteases cleave the thiobenzyl ester bond through nucleophilic attack by the catalytic serine residue, generating a free thiol group (Figure 1). The reaction follows Michaelis-Menten kinetics, with hydrolysis rates proportional to enzyme concentration and activity .

Detection Methodology

Two principal detection strategies employ this substrate:

-

DTNB (Ellman’s Reagent) Method:

-Dithiobis(2-nitrobenzoic acid) reacts with liberated thiols to form 2-nitro-5-thiobenzoate () . -

4,4’-Dithiodipyridine System:

Generates 4-thiopyridone detectable at 324 nm () .

The choice between methods depends on required sensitivity and interference considerations, with the 324 nm system providing higher molar absorptivity for low-activity samples .

Applications in Protease Research

Plasminogen Activator Studies

As a specific substrate for plasminogen activators, this compound enables quantification of urokinase-type (uPA) and tissue-type (tPA) activators in physiological and pathological contexts. Researchers have employed it to study thrombosis, metastasis, and wound healing processes .

Bacterial Protease Characterization

Recent investigations utilizing Z-Gly-Arg-Thiobenzyl Ester revealed novel immune evasion strategies in Borrelia burgdorferi. The pathogen’s ErpB and ErpQ proteins inhibit complement activation by targeting protease cascades, demonstrated through substrate hydrolysis assays .

Experimental Optimization

Reaction Conditions

Optimal assay parameters include:

-

pH Range: 7.4–8.0 (Tris-HCl or HEPES buffers)

-

Temperature: 25–37°C

-

Substrate Concentration: 0.1–1.0 mM (below solubility limit)

Interference Mitigation

Key considerations for accurate measurements:

-

Fresh DMSO preparation to prevent oxidation

-

Chelating agents (EDTA) to inhibit metalloproteases

-

Control experiments with protease inhibitors

Recent Research Advancements

High-Throughput Screening Applications

Adaptation to microplate readers has enabled drug discovery applications, with Z’ factor values >0.7 confirming assay robustness for inhibitor screening .

Single-Molecule Studies

Fluorescent derivatives incorporating BODIPY fluorophores permit real-time visualization of protease activity at the single-molecule level, expanding applications to nanotechnology and diagnostic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume